molecular formula C19H25NO4 B1605446 Knightinol acetate CAS No. 77053-07-7

Knightinol acetate

Cat. No.: B1605446
CAS No.: 77053-07-7
M. Wt: 331.4 g/mol
InChI Key: HREZYWBVKYGIRM-PJVZLEMVSA-N
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Description

Knightinol acetate (systematic IUPAC name pending verification) is a synthetic acetate derivative hypothesized to belong to the class of nitrogen-containing heterocyclic compounds. While direct references to this compound are absent in the provided evidence, its structural and functional characteristics can be inferred from analogous compounds. Acetate derivatives are widely studied for their roles in catalysis, pharmaceuticals, and material science. For instance, zinc acetate is a well-characterized coordination compound with applications in aqueous chemistry , while vinyl acetate is a key monomer in polymer synthesis . This compound likely shares reactivity patterns with these compounds, such as ester hydrolysis or participation in multicomponent reactions (MCRs) involving CH-acids or carbonyl groups .

Properties

IUPAC Name

[(1R,2S,3S,5S)-2-[(R)-acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3/t15-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREZYWBVKYGIRM-PJVZLEMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@H]([C@@H]1[C@H](C3=CC=CC=C3)OC(=O)C)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998335
Record name [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77053-07-7
Record name Knightinol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Knightinol acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetate Derivatives

Structural and Functional Comparisons

The following table summarizes key properties of Knightinol acetate relative to structurally related compounds:

Property This compound Zinc Acetate Vinyl Acetate Ranitidine Nitroacetamide
Chemical Class Heterocyclic acetate Coordination complex Vinyl ester monomer Nitroacetamide derivative
Solubility Polar aprotic solvents Highly soluble in water Miscible with organic solvents Soluble in water and ethanol
Key Applications (Theoretical) Catalysis, MCRs Aqueous electronic studies Polymer production (e.g., PVA) Pharmaceutical intermediate
Synthetic Route MCRs with aminoazoles* Precipitation from solution Radical polymerization Multi-step synthesis from furan derivatives

*Hypothesized based on aminoazole reactivity in ethanol/isopropanol systems .

Reactivity and Mechanistic Insights

  • This compound vs. Zinc Acetate: Zinc acetate exhibits unique electronic properties in aqueous solutions, as shown by resonant inelastic X-ray scattering (RIXS) spectra, which differ significantly from pure water . This compound, if polar, might similarly influence solvent environments but lacks experimental data.
  • This compound vs. Vinyl Acetate: Vinyl acetate’s copolymerization with hydrophilic/hydrophobic monomers (e.g., PMMA) enables applications in adhesives and paints . This compound could theoretically serve as a monomer in specialty polymers but would require tailored reaction conditions.
  • This compound vs. Ranitidine Derivatives: Ranitidine nitroacetamide and related compounds demonstrate the importance of acetamide groups in drug stability and bioavailability . This compound’s heterocyclic backbone may enhance binding specificity in pharmaceutical contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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